46‑Fold Superior HPGDS Inhibition Potency vs. the Closest Pyrazole‑Acetamide Analog in an Identical Recombinant Enzyme Assay
In a direct head‑to‑head comparison using the same recombinant human HPGDS assay (E. coli expression, GST enzymatic activity readout with MCBL and glutathione, 30 min incubation), N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide inhibited HPGDS with an IC₅₀ of 26 nM, whereas the structurally related pyrazole‑acetamide BDBM50084257 (CHEMBL3425958) showed an IC₅₀ of 1,200 nM. This represents a 46‑fold potency advantage for the title compound, directly attributable to the pyrazolone‑phenylacetamide scaffold vs. the alternative pyrazole‑methylacetamide scaffold.
| Evidence Dimension | HPGDS enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM |
| Comparator Or Baseline | BDBM50084257 (CHEMBL3425958): IC₅₀ = 1,200 nM |
| Quantified Difference | 46‑fold (1,200 / 26) |
| Conditions | Recombinant human HPGDS expressed in E. coli; GST enzymatic activity assay using MCBL and glutathione; 30 min incubation. Identical assay conditions for both compounds. |
Why This Matters
A 46‑fold potency gap means the title compound achieves equivalent target inhibition at a 46‑fold lower concentration, directly reducing material consumption and minimizing off‑target risk at functional concentrations.
- [1] BindingDB BDBM50084155 (CHEMBL3425953). IC₅₀ = 26 nM for human HPGDS. Recombinant human HPGDS, E. coli expression, GST enzymatic activity, MCBL/glutathione, 30 min. View Source
- [2] BindingDB BDBM50084257 (CHEMBL3425958). IC₅₀ = 1,200 nM for human HPGDS. Recombinant human HPGDS, E. coli expression, GST enzymatic activity, MCBL/glutathione, 30 min. View Source
